Azetidin-1-amine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-5-2-1-3-5;;/h1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJJCDGFRSTMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060060-67-3 | |
| Record name | azetidin-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of Azetidin 1 Amine Dihydrochloride and Azetidine Systems
Strain-Driven Reactivity of the Azetidine (B1206935) Core
The reactivity of azetidines is fundamentally linked to their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of the more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines both synthetically useful and relatively stable. researchwithrutgers.comrsc.org The strain within the azetidine ring predisposes it to ring-opening reactions, as the release of this strain provides a thermodynamic driving force for such transformations. rsc.orgnih.gov However, compared to the highly reactive aziridinium (B1262131) ions, azetidinium ions exhibit a significantly lower rate of ring-opening, being approximately 17,000 times less reactive. acs.org This reduced reactivity allows for greater control in synthetic applications. acs.orgacs.org
The activation of the azetidine ring is often necessary to facilitate reactions. magtech.com.cn This can be achieved through protonation or alkylation of the nitrogen atom, forming an azetidinium ion. acs.org The resulting positive charge on the nitrogen enhances its leaving group ability, making the ring more susceptible to nucleophilic attack. almerja.com Lewis acids can also be employed to catalyze ring-opening reactions. magtech.com.cn The stability and reactivity of azetidines can be influenced by substituents on the ring. For instance, N-linked heteroaryl azetidines have shown superior drug profiles in medicinal chemistry, but their stability can be pH-dependent, with some analogs undergoing decomposition at acidic pH. nih.gov
The inherent strain of the azetidine ring not only drives its reactivity in ring-opening reactions but also makes it a valuable scaffold in medicinal chemistry for creating rigid molecular structures. nih.govnih.gov This rigidity can lead to more effective interactions with biological targets. nih.gov
Ring-Opening Reactions and Their Mechanistic Pathways
Ring-opening reactions are a cornerstone of azetidine chemistry, providing access to a diverse array of functionalized acyclic and larger heterocyclic structures. magtech.com.cnresearchgate.net These reactions are typically driven by the release of ring strain and can be initiated by various reagents and conditions. rsc.orgnih.gov
Nucleophilic ring-opening is a primary class of reactions for azetidines. magtech.com.cn Due to the relative stability of the azetidine ring, these reactions often necessitate activation, for instance, through the formation of quaternary ammonium (B1175870) salts or by using Lewis acid catalysis. magtech.com.cn The regioselectivity of the nucleophilic attack is a key aspect and is largely governed by electronic effects, particularly when the ring is substituted with groups that can stabilize a transition state or intermediate. magtech.com.cn
A notable example of nucleophilic ring-opening involves the use of organotrifluoroborates as carbon nucleophiles. In a reaction promoted by Yb(OTf)₃, N-tosylazetidines can be opened by potassium aryl- and alkenyltrifluoroborates. This method is chemoselective and provides access to γ-substituted amines. rsc.org The reaction likely proceeds through activation of the azetidine by the Lewis acid, making it more susceptible to attack by the organotrifluoroborate.
The regioselectivity of nucleophilic attack on azetidinium ions has been studied in detail. organic-chemistry.org Generally, in the absence of a substituent at the C-4 position, nucleophiles preferentially attack this less sterically hindered carbon. organic-chemistry.org However, the presence of a substituent at C-4 can direct the nucleophile to the C-2 position. organic-chemistry.org The nature of the nucleophile and the substituents on the azetidinium ring are crucial factors in determining the outcome of the reaction. organic-chemistry.org DFT calculations have proven useful in predicting the regioselectivity of these ring-opening processes. organic-chemistry.org
Table 1: Examples of Nucleophilic Ring Opening of Azetidines
| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| N-Tosylazetidines | Potassium aryl- and alkenyltrifluoroborates | Yb(OTf)₃ | γ-Substituted amines | rsc.org |
| Azetidinium salts | Azide (B81097) anion, benzylamine, acetate (B1210297) anion, alkoxides | - | Functionalized linear amines | organic-chemistry.org |
| 3-Substituted azetidines | Alkyl and acyl halides | Chiral squaramide hydrogen-bond donor | Enantioenriched ring-opened products | acs.org |
Reductive ring-opening offers a pathway to γ-amino alcohols from azetidines. An impressive method for the reductive ring-opening of azetidines has been reported, showcasing the versatility of these strained heterocycles in synthesis. rsc.org This process involves the cleavage of a C-N bond with the concomitant addition of a hydride, effectively reducing the azetidine ring. The specifics of the mechanism, including the nature of the reducing agent and any necessary catalysts, are crucial for the success and selectivity of the reaction.
The outcome of azetidine ring-opening can be highly dependent on the acidic conditions employed, leading to divergent mechanistic pathways and different products. researchwithrutgers.com For instance, certain N-substituted azetidines undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov This process is initiated by the protonation of the azetidine nitrogen, which facilitates a nucleophilic attack by a pendant amide group. nih.gov The rate of this decomposition is sensitive to pH, with more rapid degradation occurring at lower pH values. nih.gov
The pKa of the azetidine nitrogen is a critical factor in its stability under acidic conditions. nih.gov Substituents that lower the basicity of the nitrogen can enhance the stability of the azetidine ring. nih.gov In some cases, the ring-opening can lead to the formation of lactones and lactams as decomposition products. nih.gov The choice of acid can also influence the reaction pathway. For example, in the ring expansion of 2,2-disubstituted azetidine carbamates, trifluoroacetic acid (TFA) was found to exclusively promote the ring-expanded product, while other acids like HCl, PTSA, and CSA resulted in a mixture of deprotected and ring-expanded products. acs.org
Table 2: Influence of pH on the Stability of an N-substituted Azetidine
| pH | Half-life (T1/2) |
|---|---|
| 1.8 | 0.5 h |
| 2.7 | 1.2 h |
| 7.0 | Stable |
Data for analogue 5 from reference nih.gov
Aminolysis, the reaction with an amine, is another important ring-opening pathway for azetidines. This reaction can be catalyzed by Lewis acids, such as La(OTf)₃, to achieve regioselective intramolecular aminolysis of epoxy amines, leading to the formation of azetidines. nih.govnih.gov In the context of ring-opening, the aminolysis of an activated azetidine, such as an azetidinium ion, would involve the nucleophilic attack of an amine on one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a diamine derivative.
The mechanism of aminolysis of acid anhydrides and acid chlorides, which are analogous to the opening of a protonated or Lewis acid-activated azetidine, typically involves a nucleophilic addition step to form a tetrahedral intermediate, followed by proton transfer and subsequent elimination of the leaving group. youtube.comyoutube.com In the case of an azetidine, the "leaving group" would be the nitrogen atom as part of the newly formed acyclic structure.
Ring expansion reactions of azetidines provide a valuable route to larger, often medicinally relevant, heterocyclic systems. magtech.com.cn These transformations leverage the strain of the four-membered ring to drive the formation of five- or six-membered rings. acs.orgnih.gov
One notable example is the acid-promoted ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves the protonation of the azetidine nitrogen, followed by C-N bond cleavage to generate a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate (B1207046) group, leading to the six-membered ring. acs.org The stability of the carbocation, influenced by the substituents on the azetidine ring, plays a key role in the efficiency of this reaction. acs.org
Another approach to ring expansion involves the reaction of azetidines with carbenes. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov While this example starts from an aziridine, it highlights the principle of using carbenes to insert a carbon atom and expand a strained ring. A similar conceptual approach could be envisioned for the one-carbon ring expansion of azetidines to pyrrolidines. Indeed, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst has been shown to provide access to the corresponding pyrrolidine (B122466). acs.org
Table 3: Examples of Azetidine Ring Expansion Reactions
| Starting Azetidine | Reagent/Catalyst | Product | Ref. |
|---|---|---|---|
| 2,2-Disubstituted azetidine carbamates | Brønsted acids (e.g., TFA) | 6,6-Disubstituted 1,3-oxazinan-2-ones | acs.org |
Stereochemical Control and Diastereoselectivity in Azetidine Transformations
The stereochemical outcome of chemical transformations involving the azetidine ring is a critical aspect of their synthetic utility, enabling the creation of complex, three-dimensional molecular architectures. Researchers have developed various strategies to control the stereochemistry, leading to high diastereoselectivity in the synthesis of substituted azetidines.
One effective method involves the electrocyclization of N-alkenylnitrones to produce azetidine nitrones. nih.gov These strained heterocyclic intermediates can then undergo a variety of reactions, including reduction, cycloaddition, and nucleophilic addition, to yield highly substituted azetidines with excellent diastereoselectivity. nih.gov This approach provides a fundamentally different route to azetidine synthesis compared to traditional methods that rely on nucleophilic displacement. nih.gov
The nature of the substituent on the azetidine nitrogen plays a significant role in directing the stereochemical course of cyclization reactions. For instance, N-benzyl derivatives have demonstrated complete diastereoselectivity, resulting in a single diastereoisomer. acs.org A general and scalable two-step method for the synthesis of 2-arylazetidines from simple building blocks also proceeds with high regio- and diastereoselectivity. acs.org In this kinetically controlled reaction, the four-membered azetidine ring is formed preferentially over the thermodynamically more stable five-membered pyrrolidine ring. acs.org Spectroscopic analysis has confirmed that the substituents at the 2 and 3 positions of the azetidine ring are situated in a trans configuration. acs.org
[2+2] cycloaddition reactions also offer a pathway to stereocontrolled azetidine synthesis. For example, a silver-catalyzed [2+2] cycloaddition proceeds with high diastereoselectivity, showing a strong preference for the cis diastereoisomer of the resulting azetidine product, which is consistent with a two-step reaction mechanism. acs.org The choice of catalyst can significantly influence the diastereomeric ratio of products. In certain rhodium-catalyzed reactions, a high stereoselectivity leading exclusively to cis-2,4-disubstituted azetidine-3-ones has been observed. acs.org This is attributed to a transition state where the bulky metal-ligand complex and the alkyl group adopt a preferred anti relationship. acs.org
Furthermore, the development of chiral auxiliaries has enabled enantioselective synthesis of C2-substituted azetidines. A three-step method starting from inexpensive materials utilizes chiral tert-butanesulfinamides to control the stereochemistry. acs.org This approach allows for the production of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide. acs.org The resulting diastereomers of the protected azetidine can be separated by chromatography, and subsequent deprotection provides the enantioenriched C2-substituted azetidines. acs.org
The table below summarizes the diastereoselectivity observed in various azetidine transformations.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Diastereoselectivity | Product Configuration | Citation |
| Cycloaddition/Nucleophilic Addition | Azetidine nitrones | Various | Excellent | Highly substituted azetidines | nih.gov |
| Intramolecular Cyclization | γ-amino alcohols | 1,1'-carbonyldiimidazole (CDI) | High | Enantiopure cis-substituted azetidines | acs.org |
| [2+2] Cycloaddition | N-acetyl-2-azetine and imines | [Ag(fod)] | High | cis diastereoisomers | acs.org |
| Rh-catalyzed Cyclization | Aminodiazomethyl ketones | Rh catalyst | High | Exclusively cis-2,4-disubstituted azetidine-3-ones | acs.org |
| Intramolecular Cyclization | Substituted oxiranes | LiDA-KOR superbase | High | trans-2,3-disubstituted azetidines | acs.org |
| Organometallic Addition | 3-Chloropropanal and organometallics | Chiral tert-butanesulfinamide | High | Enantioenriched C2-substituted azetidines | acs.org |
Detailed Mechanistic Elucidation of Catalytic Processes (e.g., Pd(II)-catalyzed, Ir(III) photocatalysis)
The functionalization of azetidines and the synthesis of the azetidine ring itself are often accomplished through sophisticated catalytic processes. Understanding the detailed mechanisms of these reactions is crucial for their optimization and broader application.
Palladium(II)-Catalyzed C-H Amination:
A significant advancement in azetidine synthesis is the palladium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA)-protected amine substrates. organic-chemistry.org This method allows for the efficient construction of the azetidine ring. organic-chemistry.orgrsc.org Mechanistic studies suggest that the reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org
The proposed mechanism involves the following key steps:
C–H Activation: The reaction is initiated by the cyclopalladation of the substrate, where the palladium catalyst activates a γ-C(sp³)–H bond. acs.org
Oxidation: The resulting Pd(II) intermediate is oxidized to a Pd(IV) species by an oxidant, such as benziodoxole tosylate. rsc.org
Reductive Elimination: The Pd(IV) intermediate then undergoes intramolecular C–N reductive elimination to form the azetidine ring and regenerate the Pd(II) catalyst. rsc.orgacs.org
Detailed kinetic and computational studies have provided deeper insights into this process. Acetic acid has been found to be beneficial in controlling the formation of off-cycle intermediates, which has led to improved reaction conditions with lower catalyst loading and higher yields. acs.org Density functional theory (DFT) calculations have shown that the regioselectivity of the cyclopalladation step is electronically controlled. acs.org The formation of the aziridination product, a competing pathway, is justified by the dissociation of acetic acid from the palladium(IV) intermediate before the product-forming reductive elimination step. acs.org
In some cases, the mechanism of Pd-catalyzed reactions involving aziridines, which can be related to azetidine chemistry, involves the formation of a π-allyl Pd intermediate through C–N bond cleavage. nih.gov This intermediate can then undergo further transformations. nih.gov
Iridium(III) Photocatalysis:
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of azetidines. The aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, can be effectively promoted by an Ir(III) photocatalyst, such as fac-[Ir(dFppy)₃]. rsc.org
Mechanistic investigations have revealed that the reaction is initiated by the sensitization of the 2-isoxazoline-3-carboxylate by the excited state of the Ir(III) photocatalyst. rsc.org This occurs via a triplet energy transfer mechanism, as the singlet excited state was found to be unreactive in this [2+2] cycloaddition. rsc.org The photocatalyst absorbs visible light and transfers its energy to the substrate, which then undergoes the cycloaddition with an alkene to form the azetidine ring. rsc.org This method is notable for its broad substrate scope, including both activated and unactivated alkenes. rsc.org
In other photocatalytic systems for azetidine synthesis, a radical strain-release (RSR) mechanism has been proposed. unife.it Here, a photosensitizer promotes the homolytic cleavage of a sulfonyl imine precursor, generating two neutral radical intermediates. unife.it These radicals then react with azabicyclo[1.1.0]butanes (ABBs) in a polarity-driven selective functionalization. unife.it Spectroscopic studies and DFT calculations have been used to identify key radical intermediates in these processes. unife.itnih.gov
The table below provides a summary of the mechanistic details for these catalytic processes.
| Catalytic Process | Catalyst/Reagents | Key Mechanistic Steps | Mechanistic Insights | Citation |
| Pd(II)-Catalyzed C-H Amination | Pd(OAc)₂, Picolinamide (PA) auxiliary, Oxidant | C–H activation (cyclopalladation), Oxidation (Pd(II) to Pd(IV)), C–N Reductive Elimination | Proceeds via a Pd(II)/Pd(IV) cycle; regioselectivity is electronically controlled. | organic-chemistry.orgacs.org |
| Ir(III) Photocatalysis (Aza-Paternò-Büchi) | fac-[Ir(dFppy)₃] | Photosensitization, Triplet energy transfer, [2+2] Cycloaddition | Involves triplet energy transfer from the photocatalyst to the substrate. | rsc.org |
| Radical Strain-Release Photocatalysis | Organic photosensitizer, Sulfonyl imines, Azabicyclo[1.1.0]butanes | Homolytic cleavage of sulfonyl imine, Radical addition to ABB, Ring opening | Generation of two distinct radical species that react sequentially with the strained ring. | unife.it |
Kinetic Studies of Azetidinium Salt Formation
The formation of azetidinium salts is a fundamental reaction in azetidine chemistry. Kinetic studies provide valuable information about the reaction mechanism, the influence of reaction conditions, and the rate-determining steps of the process.
One such study investigated the domino synthesis of azetidinium salts from the reaction of epichlorohydrin (B41342) with secondary amines. nih.govacs.org The kinetics of this reaction were monitored over time by withdrawing aliquots from the reaction mixture and analyzing them by ¹H NMR. nih.govacs.org This allowed for the observation of an initial slower rate of product formation, which is indicative of the formation of an intermediate. The subsequent rearrangement of this intermediate to the final azetidinium salt leads to an acceleration in its formation at longer reaction times. nih.govacs.org
The study also explored the influence of various parameters on the reaction rate, including temperature and solvent. The reaction was found to be significantly influenced by the solvent. Polar protic solvents, such as water and ethanol, were found to be the most suitable for the synthesis of azetidinium salts. nih.govacs.org For instance, at 60 °C for 60 minutes, the reaction in water gave a 71% yield, while in ethanol, the yield was 30%. In contrast, aprotic solvents like acetonitrile (B52724) and hexane (B92381) resulted in much lower yields of 11% and 19%, respectively, under the same conditions. nih.govacs.org This observation is contrary to the classical solvent effects observed in Sₙ2 reactions. nih.govacs.org
Furthermore, the activation energy for the formation of the azetidinium salt was determined through an Arrhenius analysis under both batch and flow conditions. nih.govacs.org The activation energy in batch conditions was found to be 49 kJ mol⁻¹, whereas in a flow reactor, it was significantly lower at only 4 kJ mol⁻¹. nih.govacs.org This highlights the enhancement of the reaction rate under flow conditions, which can be attributed to the different reactor geometry and improved heat and mass transfer. nih.govacs.org
The reactivity of different secondary amines was also evaluated. Aliphatic amines, such as diethylamine (B46881) and dibutylamine, were found to be more suitable for azetidinium formation due to the electron-donating inductive effect of the alkyl substituents, which increases the electron availability on the nitrogen atom. nih.govacs.org
The table below summarizes the kinetic data for the formation of azetidinium salts.
| Reaction Parameter | Condition | Observation | Citation |
| Reaction Progress | Monitored by ¹H NMR | Initial slow formation of product, indicating an intermediate. | nih.govacs.org |
| Solvent Effect | Water (60 °C, 60 min) | 71% yield | nih.govacs.org |
| Ethanol (60 °C, 60 min) | 30% yield | nih.govacs.org | |
| Acetonitrile (60 °C, 60 min) | 11% yield | nih.govacs.org | |
| Hexane (60 °C, 60 min) | 19% yield | nih.govacs.org | |
| Activation Energy | Batch conditions | 49 kJ mol⁻¹ | nih.govacs.org |
| Flow conditions | 4 kJ mol⁻¹ | nih.govacs.org | |
| Substrate Reactivity | Aliphatic secondary amines | More reactive due to inductive effects. | nih.govacs.org |
Applications of Azetidin 1 Amine Dihydrochloride in Advanced Organic Synthesis and Materials Science
Azetidinamines as Versatile Heterocyclic Synthons
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and organic synthesis. rsc.orgrsc.org Its inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows it with a unique combination of stability for handling and reactivity for synthetic transformations. rsc.org Azetidinamines, derived from precursors like azetidin-1-amine dihydrochloride (B599025), serve as versatile synthons—fundamental building blocks that chemists can incorporate into larger, more complex molecules. rsc.orgnih.gov
The utility of azetidinamines as synthons stems from several key features:
Conformational Rigidity : The defined three-dimensional structure of the azetidine ring helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net
Reactive Handles : The amine group provides a nucleophilic site for a wide array of chemical modifications, allowing for the attachment of various functional groups and the construction of diverse molecular libraries.
Strain-Driven Reactivity : The ring strain can be harnessed in ring-opening or ring-expansion reactions, providing pathways to unique acyclic or larger heterocyclic structures that would be difficult to synthesize otherwise. rsc.org
These characteristics have led to the widespread use of azetidine-based building blocks in drug discovery programs and the synthesis of novel organic materials. nih.govmagtech.com.cn The development of methods to create functionalized azetidines is a critical area of research, enabling the synthesis of compounds with improved pharmacokinetic properties and metabolic stability. nih.gov
Role in Amino Acid and Peptidomimetic Chemistry
Azetidinamines and their derivatives are highly valuable in the design of non-natural amino acids and peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced properties such as stability against enzymatic degradation. rsc.orgnih.gov
Azetidine Amino Acids (Aze): The incorporation of the azetidine ring into amino acid structures creates valuable proline analogues. wikipedia.orgnih.gov For instance, L-azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid, serves as a proline mimic and can be integrated into peptide chains. mdpi.comwikipedia.org The synthesis of various substituted azetidine amino acids allows for the introduction of unique conformational constraints into peptides. acs.orgresearchgate.net A recent development introduced the 3-aminoazetidine (3-AAz) unit as a turn-inducing element that significantly improves the efficiency of synthesizing small to medium-sized cyclic peptides, which are important structures in drug development. nih.gov
Peptidomimetics: Peptides often suffer from poor stability and bioavailability. Replacing standard amino acids with azetidine-based residues can overcome these limitations. nih.govrsc.org The rigid azetidine scaffold helps to lock the peptide backbone into a specific conformation, which can enhance binding to a biological target. nih.gov This strategy has been successfully employed to create potent and selective peptide-based drugs. For example, a 15-mer peptide containing an azetidine-2-carboxylic acid residue was developed as an interleukin-1 (IL-1) receptor antagonist with both in vitro and in vivo activity. acs.org
| Application Area | Example Compound/Concept | Significance |
| Non-Natural Amino Acids | Azetidine-2-carboxylic acid (Aze) | Proline analogue, induces specific conformational constraints in peptides. wikipedia.orgnih.gov |
| Cyclic Peptides | 3-Aminoazetidine (3-AAz) containing peptides | Acts as a turn-inducer, facilitating the synthesis of cyclic tetra-, penta-, and hexapeptides. nih.gov |
| Bioactive Peptidomimetics | IL-1 Antagonist AF12198 | Incorporation of an azetidine residue leads to a stable and active peptide antagonist. acs.org |
Utilization in Nucleic Acid Chemistry
The unique structural and electronic properties of the azetidine ring have prompted its exploration in nucleic acid chemistry. The goal is often to create modified nucleosides and oligonucleotides with improved therapeutic or diagnostic properties, such as enhanced binding affinity to target RNA or DNA sequences and increased stability against nuclease degradation.
One notable application involves using azetidine derivatives as replacements for the dimethylamine (B145610) groups found in certain fluorescent purine (B94841) analogues. nih.gov By incorporating an azetidine ring, researchers have developed highly emissive and environmentally sensitive fluorophores. The strained ring restricts rotation around the C-N bond, which limits non-radiative decay pathways and boosts fluorescence quantum yields. nih.gov A difluoroazetidino-modified nucleobase was successfully ribosylated to yield an emissive nucleoside, demonstrating the potential for these compounds to be used as probes in RNA and DNA research. nih.gov While not yet extensively explored in oligonucleotides, these fluorescent nucleosides could serve as powerful tools for studying the structure and function of nucleic acids. rsc.orgnih.gov
Application in Catalytic Processes (e.g., as Chiral Ligands)
Chiral azetidine derivatives, including those accessible from azetidinamine precursors, have proven to be highly effective as ligands in asymmetric catalysis. researchgate.net In this context, the azetidine scaffold is incorporated into a larger ligand structure that coordinates with a metal center. The chirality of the azetidine then directs the stereochemical outcome of the catalyzed reaction, leading to the preferential formation of one enantiomer of the product.
The rigidity of the azetidine ring is a key advantage, as it helps to create a well-defined and predictable catalytic pocket, which can lead to high levels of enantioselectivity. rsc.org Chiral azetidine-based ligands have been successfully applied in a variety of important chemical transformations:
Asymmetric Additions : Chiral 3-hydroxyazetidine derivatives and other β-amino alcohols derived from azetidine have been used as ligands for the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.netbham.ac.uk
Cross-Coupling Reactions : Palladium complexes featuring sterically demanding azetidine-based diamine or aminoimine ligands have been developed as highly efficient catalysts for Suzuki cross-coupling reactions, a fundamental C-C bond-forming reaction. bham.ac.ukacs.org
Other Catalytic Reactions : The application of chiral azetidines extends to Henry reactions, Michael additions, and Friedel-Crafts alkylations, showcasing their versatility in promoting asymmetric transformations. rsc.orgresearchgate.net
| Catalytic Reaction | Ligand Type | Metal | Significance |
| Diethylzinc Addition | Chiral 3-hydroxyazetidines | Zinc | High enantioselectivity in the formation of chiral secondary alcohols. researchgate.netbham.ac.uk |
| Suzuki Cross-Coupling | Azetidine-based diamines/aminoimines | Palladium | Efficient C-C bond formation with low catalyst loading. bham.ac.ukacs.org |
| Henry & Michael Reactions | Various chiral azetidines | Various | Asymmetric synthesis of valuable nitroalcohols and 1,5-dicarbonyl compounds. rsc.orgresearchgate.net |
Building Blocks for Complex Molecular Architectures
The strained nature and functional group accessibility of azetidines make them excellent starting points for the synthesis of more intricate molecular frameworks, including fused and bridged ring systems.
Fused ring systems, where two or more rings share a common bond, are prevalent in natural products and pharmaceuticals. Azetidine derivatives can be used to construct these architectures through various synthetic strategies. For example, cycloaddition reactions involving azetidine-derived intermediates can lead to the formation of fused polycyclic structures. One reported method involves a Lewis acid-catalyzed [4+2]-cycloaddition of an N-acetyl-2-azetine (an unsaturated azetidine derivative) with imines, which, after ring-opening of the initial adduct, yields functionalized tetrahydroquinolines. acs.org Such strategies demonstrate how the azetidine ring can serve as a linchpin to assemble more complex, multi-ring systems.
Bridged ring systems, where two rings share two non-adjacent atoms (bridgehead atoms), present a significant synthetic challenge due to their complex three-dimensional structures. chemenu.com Azetidine derivatives can be incorporated into these frameworks. For example, synthetic strategies have been developed to create large, 13-membered-ring 1,3-bridged 2-azetidinones using ring-closing metathesis (RCM) as a key step. nih.gov While this example involves an azetidinone (a β-lactam), the principles can be extended to other azetidine derivatives. The ability to form such complex structures highlights the role of the azetidine motif as a versatile building block for accessing novel and challenging molecular topologies. acs.org
Spirocyclic Systems
Spirocyclic systems, which feature two rings sharing a single atom, are increasingly sought-after motifs in drug discovery due to their intrinsic three-dimensionality and structural novelty. researchgate.netresearchgate.net The incorporation of an azetidine ring into a spirocyclic scaffold creates rigid, conformationally restricted molecules that can present substituents with highly predictable exit vectors, a desirable trait for designing ligands that bind to biological targets with high affinity. researchgate.netenamine.net
Several synthetic strategies have been developed to access spirocyclic azetidines. One common approach involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced to the corresponding azetidine. researchgate.net Other methods include the synthesis from cyclic carboxylic acids in a two-step sequence of azetidinone formation and subsequent reduction. nih.gov More recently, enantioselective methods using phase-transfer catalysis have been developed to construct spirocyclic azetidine oxindoles via intramolecular C-C bond formation, yielding highly enantiriched products. nih.gov The resulting spiro-azetidine structures can act as bioisosteres for more common fragments like piperidine, as demonstrated by their incorporation into analogues of the anesthetic drug bupivacaine. researchgate.netnih.gov While direct synthesis from azetidin-1-amine dihydrochloride is not prominently documented, this compound serves as a potential precursor to the functionalized azetidine moieties that are integral to these complex spirocyclic systems. mdpi.comresearchgate.net
Table 1: Selected Synthetic Approaches to Azetidine-Containing Spirocycles
| Method | Key Intermediate(s) | Target Spirocycle Type | Reference(s) |
| Thermal [2+2] Cycloaddition | Spirocyclic β-lactam | 1-Azaspiro[3.3]heptanes | researchgate.net |
| Reduction from Cyclic Acids | Azetidinone | Multifunctional Spirocyclic Azetidines | nih.gov |
| Enantioselective Cyclization | Isatin-derived diazo compounds | Spirocyclic Azetidine Oxindoles | nih.gov |
| Rh-catalyzed C-H Insertion | Rhodium nitrenoid | Spirocyclic β-amino acids | researchgate.net |
Precursors for Homologated Amines
The significant ring strain of the azetidine heterocycle makes it an excellent precursor for the synthesis of homologated amines through strain-driven ring-opening reactions. rsc.org This transformation typically proceeds via the formation of an azetidinium ion, which activates the ring towards nucleophilic attack. The azetidine nitrogen can be activated by protonation with an acid or by alkylation, rendering the ring's carbon atoms electrophilic. organic-chemistry.orgclockss.org
Subsequent attack by a variety of nucleophiles—such as azide (B81097) anions, amines, or alkoxides—cleaves a C-N bond, opening the ring to produce stereodefined and highly functionalized linear amines. organic-chemistry.orgnih.gov This method is a powerful tool for generating polysubstituted acyclic amines from cyclic precursors. nih.govresearchgate.net The regioselectivity of the nucleophilic attack is a critical aspect of this methodology and is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the incoming nucleophile. organic-chemistry.org
Table 2: Factors Influencing Regioselectivity in Azetidinium Ring-Opening
| Factor | Observation | Outcome | Reference(s) |
| Ring Substitution | Unsubstituted C-4 position | Nucleophilic attack occurs preferentially at C-4. | organic-chemistry.org |
| Ring Substitution | Methyl group at C-4 | High regioselectivity for nucleophilic attack at C-2. | organic-chemistry.org |
| Substituent Nature | Steric hindrance at a potential attack site | Can counterbalance electronic preferences, favoring attack at the less hindered position. | researchgate.net |
| Nucleophile Type | Different nucleophiles (e.g., N vs. O) | Can influence the preferred site of attack. | organic-chemistry.org |
Advanced Materials Development (e.g., Energetic Materials)
One of the most well-known azetidine-based energetic compounds is 1,3,3-trinitroazetidine (B1241384) (TNAZ), a powerful melt-castable explosive. nih.govchemistry-chemists.com Modern research efforts focus on designing novel polycyclic energetic materials by combining the azetidine structure with other nitrogen-rich heterocycles, such as triazoles, to create compounds with high thermal stability and performance. nih.gov Recent work has also explored the synthesis of a range of nitroazetidines with varying stereochemistry, demonstrating that subtle structural changes can significantly impact physical properties like melting point, which in turn determines their application as either solid melt-castable explosives or liquid propellant plasticizers. youtube.comchemrxiv.orgresearchgate.net Theoretical studies on nitroimine derivatives of azetidine further confirm the potential of this class of compounds as high-energy-density materials. researchgate.net
Table 3: Examples of Azetidine-Based Energetic Materials and Precursors
| Compound Name/Class | Key Features | Potential Application | Reference(s) |
| 1,3,3-Trinitroazetidine (TNAZ) | High density, high ring strain | Melt-castable explosive | nih.govchemistry-chemists.com |
| Polycyclic Triazolyl-Azetidines | High nitrogen content, high decomposition temperature | Energetic materials | nih.gov |
| Stereochemical Nitroazetidines | Tunable physical properties (e.g., melting point) | Melt-castable explosives, liquid propellant plasticizers | youtube.comchemrxiv.orgresearchgate.net |
| Nitroimine derivatives of Azetidine | Theoretical high heats of formation and stability | Potential high-energy-density compounds | researchgate.net |
Generation of DNA-Encoded Peptide Libraries
DNA-Encoded Libraries (DELs) represent a powerful technology in modern drug discovery, enabling the synthesis and screening of billions of unique molecules against a biological target in a single experiment. nih.govnih.gov The success of a DEL campaign relies heavily on the chemical diversity and structural quality of the building blocks used in its synthesis. nih.gov There is a growing emphasis on using conformationally restricted building blocks, as these can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to higher affinity ligands. enamine.net
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for inclusion in such libraries. enamine.netacs.org Azetidine-containing building blocks can be used to generate libraries of compounds with novel and diverse chemical structures. For instance, a diverse collection of spirocyclic azetidine-based scaffolds was synthesized to create a CNS-focused library of nearly 2,000 compounds, demonstrating the utility of this motif in library generation. acs.org While direct use of this compound in DEL synthesis is not explicitly detailed, it represents a source for functionalized amines that are central to the "split-and-pool" combinatorial synthesis used to construct these vast libraries. nih.gov The incorporation of unique and structurally complex amino acids and amine building blocks, including cyclic variants, is a key strategy for producing innovative DELs, including those containing cyclic peptides, to tackle challenging drug targets. nih.govnih.govpromegaconnections.com
Advanced Spectroscopic and Analytical Characterization Methodologies for Azetidin 1 Amine Dihydrochloride
Mass Spectrometry (MS) Applications (e.g., HRMS, LC/MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For Azetidin-1-amine dihydrochloride (B599025), analysis would typically be performed on the free base (Azetidin-1-amine) or its singly protonated form, [M+H]⁺. The calculated exact mass of the [M+H]⁺ ion is a critical piece of data for confirming the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC/MS is routinely used to assess the purity of Azetidin-1-amine dihydrochloride and to identify any impurities or degradation products. bldpharm.com The mass spectrometer can confirm that the major peak in the chromatogram corresponds to the correct molecular weight of the target compound.
Table 2: Key Mass Spectrometry Data for Azetidin-1-amine
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| Free Base [M] | C₃H₈N₂ | 72.06875 |
| Protonated [M+H]⁺ | C₃H₉N₂⁺ | 73.07602 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and the conformation of the azetidine (B1206935) ring in the solid state. Furthermore, it would reveal the nature of the ionic interactions between the protonated amine centers and the chloride counter-ions, as well as any intermolecular hydrogen bonding networks that dictate the crystal packing. While crystal structures for various substituted azetidine derivatives have been reported, demonstrating the utility of this technique, a public structure for this compound is not currently available. nih.govnih.gov
Vibrational Spectroscopy (e.g., Fourier-transform Infrared Spectroscopy (FTIR))
Fourier-transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is a rapid and non-destructive technique for identifying the functional groups present in a sample. researchgate.netnih.gov The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) groups and the C-H and C-N bonds of the aliphatic ring structure. nih.gov
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |
| 3200 - 2800 | N-H | Stretching (in ammonium salt) |
| 3000 - 2850 | C-H | Stretching (aliphatic CH₂) |
| 1600 - 1500 | N-H | Bending (in ammonium salt) |
| 1470 - 1430 | C-H | Bending (scissoring) |
| 1250 - 1020 | C-N | Stretching |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. It determines the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₃H₁₀Cl₂N₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's compositional purity. biosynth.com
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 24.84% |
| Hydrogen | H | 1.008 | 6.95% |
| Chlorine | Cl | 35.453 | 48.89% |
| Nitrogen | N | 14.007 | 19.32% |
| Total | 145.03 | 100.00% |
Chromatographic Techniques for Purity and Separation (e.g., HPLC, UPLC)
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, or degradants.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar and water-soluble compound like this compound, reversed-phase (RP) HPLC or UPLC is a common approach. acs.org A typical method would use a C18 column with a mobile phase consisting of an aqueous buffer (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure consistent protonation of the amines) and an organic solvent like acetonitrile (B52724). Due to the lack of a strong UV chromophore, detection can be challenging. Alternative detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or derivatization with a UV-active agent may be employed for accurate quantification. bldpharm.comajrconline.org
Theoretical and Computational Investigations on Azetidin 1 Amine Dihydrochloride and Azetidine Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules, which in turn governs their reactivity. For azetidine (B1206935) and its derivatives, methods like Density Functional Theory (DFT) are used to predict their geometry, electronic properties, and behavior in chemical reactions. cuny.edu
Researchers have successfully used DFT to calculate the frontier molecular orbital (FMO) energies of azetidine precursors. thescience.dev The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting how molecules will interact. For instance, in photocatalyzed reactions to form azetidines, the reaction proceeds more efficiently when the energy levels of the excited states of the reactants are closely matched. thescience.devmit.edu Computational models can calculate these orbital energies in seconds, allowing for rapid pre-screening of potential reactants. thescience.devmit.edu
Table 1: Example of Calculated Parameters from Quantum Chemical Studies
| Parameter | Methodology | Application | Reference |
|---|---|---|---|
| Frontier Orbital Energies (HOMO/LUMO) | Density Functional Theory (DFT) | Predicting reactant compatibility in photocatalytic azetidine synthesis. | thescience.devmit.edu |
| Transition State Energies | DFT (B3LYP/6-31G(d,p), M06-2X/6-31G(d,p)) | Determining energy barriers and preferred reaction pathways. | cuny.edu |
| Molecular Electrostatic Potential (MEP) | Quantum Mechanics | Identifying sites for electrophilic and nucleophilic attack. | researchgate.net |
| Calculated pKa | Jaguar QM Calculations | Predicting the protonation state and chemical stability of azetidine nitrogens in different chemical environments. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful lens for examining the dynamic behavior of molecules over time, from conformational changes to interactions with their environment. For flexible structures like azetidine analogues, MD simulations are crucial for understanding their behavior in solution and their binding to biological targets.
A key prerequisite for accurate MD simulations is a robust force field that describes the potential energy of the system. Researchers have developed specific parameters for azetidine-containing molecules, such as azetidine-2-carboxylic acid (Aze), for use in widely-used force fields like GROMOS. nih.gov With a parameterized force field, simulations can reveal detailed information about molecular properties. For example, 20-nanosecond simulations showed that Aze has a greater tendency than proline to cause a sharp bend in a peptide chain due to trans→cis isomerization of the peptide bond. nih.gov
MD simulations are also used to study intermolecular interactions, such as hydrogen bonding. Simulations of Aze in a water/cyclohexane system revealed that it has a slightly higher hydrogen-bonding potential compared to proline and exhibits stronger electrostatic interactions with water. nih.gov In the context of drug discovery, MD simulations are employed to validate the results of molecular docking. researchgate.net By simulating the ligand-protein complex over time (e.g., 90-100 nanoseconds), researchers can assess the stability of the binding pose and calculate binding energies, providing a more dynamic and realistic picture of the interaction than static docking alone. researchgate.netmdpi.com These simulations analyze parameters like the root mean square deviation (RMSD) to understand the stability and conformational changes of the protein-ligand complex. researchgate.netmdpi.com
Table 2: Findings from Molecular Dynamics Simulations of Azetidine Analogues
| System Studied | Simulation Details | Key Finding | Reference |
|---|---|---|---|
| Azetidine-2-carboxylic acid (Aze) vs. Proline | GROMOS force field, 20 ns simulation | Aze has a greater propensity for trans→cis isomerization, leading to significant polypeptide chain bending. | nih.gov |
| Aze in Water/Cyclohexane | GROMOS force field | Aze shows stronger electrostatic interactions and slightly higher H-bonding potential with water compared to Proline. | nih.gov |
| Azetidine derivative-protein complex | 90 ns MD simulation | Validated docking results, with RMSD values between 0.75 Å and 1.5 Å, confirming stable binding. | researchgate.net |
| Sarcorucinine-D–AChE complex | 100 ns MD simulation | Analyzed RMSD to examine the stability and conformational fluctuations of the ligand-enzyme complex. | mdpi.com |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the intricate pathways of chemical reactions involving azetidines, particularly in understanding regioselectivity and the nature of transition states. Such studies can explain experimental outcomes and predict the feasibility of new reactions.
One significant area of investigation is the intramolecular aminolysis of epoxy amines to form either azetidine or the competing pyrrolidine (B122466) ring. Computational calculations have been used to determine the transition state energies for both possible cyclization pathways. nih.govfrontiersin.org In the absence of a catalyst, calculations showed that the transition state leading to the pyrrolidine ring is lower in energy, which aligns with experimental results. nih.govfrontiersin.org However, when a lanthanum(III) catalyst is introduced, the calculations reveal that the transition state energy for azetidine formation becomes significantly lower than that for pyrrolidine formation, explaining the observed switch in regioselectivity. nih.govfrontiersin.org
Similarly, computational investigations have been essential in understanding the aza Paternò–Büchi reaction, a photocycloaddition used to synthesize azetidines. rsc.org Studies have suggested that for the reaction between aromatic oximes and alkenes, an electron-withdrawing substituent on the aryl ring is crucial for stabilizing the intermediate and facilitating the desired cycloaddition. rsc.org Theoretical studies have also explored the photo-oxidation and photoreduction of azetidine derivatives, modeling the reaction profiles for ring-opening by breaking specific bonds and identifying the structures of the resulting transition states. researchgate.net These computational approaches provide a mechanistic rationale for observed reactivity and guide the optimization of reaction conditions. nih.govfrontiersin.org
Predictive Modeling for Synthetic Pathway Design
A major challenge in chemistry is the efficient synthesis of complex molecules like azetidines, which are often difficult to prepare due to their ring strain. thescience.devmit.edumedwinpublishers.com Predictive modeling, powered by computational chemistry, is transforming this process from one of laborious trial-and-error to rational, guided design.
Researchers have developed computational models that can prescreen potential reactants and predict whether they will successfully form azetidines under specific conditions, such as photocatalysis. thescience.devmit.edu These models can rapidly calculate key properties, like frontier orbital energies, to identify promising substrate pairs before they are ever tested in the lab. thescience.devmit.edu This approach not only saves significant time and resources but also has the potential to uncover a much wider range of viable substrates than previously thought possible. thescience.devmit.edu
Beyond predicting individual reactions, computational modeling is used to design entire synthetic pathways for creating libraries of diverse azetidine-based scaffolds. nih.govacs.org In designing molecules for specific applications, such as targeting the central nervous system (CNS), simple molecular descriptors like molecular weight, polar surface area (TPSA), and lipophilicity (LogP) can be calculated at the design stage. nih.govacs.org Filters based on these properties are applied to virtual libraries of compounds to prioritize synthetic pathways that are most likely to yield molecules with favorable "drug-like" characteristics, such as the ability to cross the blood-brain barrier. nih.govacs.org This in silico analysis and pre-optimization are critical for guiding the efficient production of compound libraries for drug discovery. nih.govacs.org
Structure-Activity Relationship (SAR) and Ligand Design via Computational Approaches
Computational methods are pivotal in modern drug discovery for establishing structure-activity relationships (SAR) and designing novel ligands. For azetidine analogues, these approaches help to rationalize the biological activity of existing compounds and guide the synthesis of new ones with improved potency and pharmacokinetic properties. nih.gov
Molecular docking is a primary computational tool used to predict how a ligand, such as an azetidine derivative, might bind to a biological target like a protein or enzyme. researchgate.netresearchgate.net By simulating the interaction, docking algorithms can identify the most likely binding poses and estimate the strength of the interaction (binding affinity). This information is crucial for understanding the molecular basis of a compound's activity. For example, docking studies have been used to investigate azetidine derivatives as potential inhibitors of viral proteases. researchgate.netresearchgate.net
Furthermore, computational approaches are used to build broader SAR models. By calculating various physicochemical properties for a series of azetidine analogues and correlating them with experimental activity, researchers can identify key structural features required for a desired biological effect. For instance, SAR studies on azetidine-containing dipeptides as antiviral agents identified that specific substituents at the N-terminus, C-terminus, and side-chain were essential for anti-HCMV activity. nih.gov The conformationally restricted nature of the azetidine ring itself was also found to influence activity. nih.gov This knowledge, derived from a combination of synthesis, biological testing, and computational analysis, allows for the rational design of new, more effective ligands. nih.govacs.org
Emerging Research Directions and Future Perspectives in Azetidin 1 Amine Dihydrochloride Chemistry
Development of Novel Enantioselective Synthetic Protocols for Azetidines
The synthesis of enantiomerically pure azetidines remains a significant challenge, though recent years have seen substantial progress beyond traditional methods like the reduction of β-lactams or intramolecular cyclizations of 1,3-amino alcohols. thieme-connect.comacs.org New strategies are focusing on catalytic and asymmetric approaches to create highly functionalized and stereodefined azetidine (B1206935) rings.
A notable development is the use of transition metal catalysis. For instance, a Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for synthesizing functionalized azetidines. rsc.org Another innovative approach involves a visible-light-induced aza-Paternò-Büchi reaction, utilizing an Iridium(III) photocatalyst to achieve a [2+2] photocycloaddition between 2-isoxazoline-3-carboxylates and alkenes. rsc.orgresearchgate.net This method is significant for its use of visible light and its ability to construct densely functionalized azetidines. rsc.org
Furthermore, the enantioselective [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides has been achieved using a chiral N,N′-dioxide/Mg(II) complex as a catalyst, yielding enantioenriched exo-imido azetidines with high enantioselectivity (up to 94% ee). acs.org Phase-transfer catalysis has also emerged as a powerful tool. A recently developed catalytic enantioselective synthesis of spirocyclic azetidine oxindoles uses a novel SF₅-containing chiral cation phase-transfer catalyst derived from a cinchona alkaloid, achieving excellent enantiomeric ratios (up to 2:98 er). nih.govacs.org
Other modern synthetic achievements include:
Strain-Release Homologation: The homologation of boronic esters through strain-release mechanisms provides a modular route to azetidines. rsc.org
Intramolecular Michael Additions: Enantiopure 2-cyano azetidines have been prepared from β-amino alcohols via a stereoselective Wittig olefination followed by a 4-exo-tet ring closure. thieme-connect.comthieme-connect.com
Lanthanide Catalysis: Lanthanum(III) triflate (La(OTf)₃) has been found to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, tolerating various functional groups. frontiersin.org
| Method | Catalyst/Reagent | Key Transformation | Significance | Reference |
|---|---|---|---|---|
| Aza-Paternò-Büchi Reaction | Ir(III) photocatalyst | [2+2] photocycloaddition | Visible-light mediated, access to densely functionalized azetidines. | rsc.orgresearchgate.net |
| [3+1]-Cycloaddition | Chiral N,N′-dioxide/Mg(II) | Cycloaddition of aziridines and isocyanides | High enantioselectivity (up to 94% ee) for exo-imido azetidines. | acs.org |
| Phase-Transfer Catalysis | SF₅-containing cinchona alkaloid derivative | Intramolecular C-C bond formation | Synthesis of spirocyclic azetidine oxindoles with up to 2:98 er. | nih.govacs.org |
| C-H Amination | Palladium(II) | Intramolecular γ-C(sp³)–H amination | Direct functionalization of C-H bonds to form the azetidine ring. | rsc.org |
| Epoxy Amine Cyclization | La(OTf)₃ | Intramolecular regioselective aminolysis | High yields and tolerance for sensitive functional groups. | frontiersin.org |
Exploration of New Reactivity Modes and Catalytic Systems for Azetidinamine Functionalization
Research is actively exploring novel ways to functionalize the azetidine ring, moving beyond simple N-functionalization. The inherent ring strain of azetidines can be harnessed for unique chemical transformations. rsc.orgrsc.org
One major area of development is the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These reactions allow for the direct and modular synthesis of complex, stereodefined 3,3-disubstituted azetidines, which are otherwise difficult to prepare. rsc.orgchemrxiv.orgacs.org This approach provides a powerful platform for creating libraries of azetidine-based compounds for various applications. chemrxiv.org
Catalytic systems are central to unlocking new reactivity. Copper(I) catalysis has been employed in an asymmetric Kinugasa/aryl C-C coupling cascade reaction to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov This highlights the potential of cascade reactions to rapidly build molecular complexity. Similarly, lanthanoid triflates, such as La(OTf)₃ and Eu(OTf)₃, have proven to be effective catalysts for the regioselective ring-opening of epoxides with amine nucleophiles, enabling the controlled synthesis of substituted azetidines and related heterocycles. frontiersin.org
The merger of different catalytic modes is also proving fruitful. For example, combining cobalt catalysis with electrocatalysis facilitates the intramolecular hydroamination of allylic sulfonamides to produce azetidines. organic-chemistry.org This electrocatalytic approach allows for the regioselective formation of a key carbocation intermediate under mild conditions.
Innovative Applications in Medicinal Chemistry Scaffold Design Beyond Established Uses
Azetidines are recognized as privileged structures in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug molecules. researchgate.netacs.org Emerging research is focused on using azetidines, and specifically spirocyclic azetidines, to explore novel chemical space and create rigid three-dimensional frameworks for drug design. nih.gov
Spiro[azetidine-indoline] and spiro[azetidine-oxindole] scaffolds are of particular interest. nih.govnih.gov These structures combine two important pharmacophores into a single, understudied spirocyclic motif. nih.govacs.org The development of enantioselective methods to access these complex scaffolds, such as the copper-catalyzed cascade reaction for spiro[azetidine-3,3'-indolines] and the phase-transfer-catalyzed synthesis of spiro-3,2'-azetidine oxindoles, is a significant step toward their use in drug discovery programs. nih.govacs.orgnih.gov
Beyond their use as simple linkers, functionalized azetidines are being developed as conformationally constrained analogues of amino acids, such as glutamic acid. thieme-connect.comthieme-connect.com This can lead to more potent and selective interactions with biological targets. A modular and programmable approach to synthesizing stereopure azetidines has enabled the creation of "stereoprobes" for use in activity-based protein profiling, revealing that proteins in human cancer cells can be liganded with high stereo- and chemo-selectivity. chemrxiv.org
Integration into Supramolecular Chemistry and Advanced Polymeric Materials
The unique structural and electronic properties of the azetidine ring are being explored for applications in materials science. Although a more nascent field compared to its medicinal applications, the use of azetidines in polymerization and the construction of advanced materials is a growing area of interest. rsc.orgrsc.org The ring strain of azetidines can be harnessed as a driving force in ring-opening polymerizations, offering a pathway to novel polymer backbones. The incorporation of the polar nitrogen atom within the polymer structure can influence material properties such as solubility, thermal stability, and adhesion.
While specific research on Azetidin-1-amine dihydrochloride (B599025) in supramolecular assemblies is not widely documented, the fundamental properties of the azetidine cation suggest potential. The charged nature of azetidinium salts could be exploited for creating organized structures through electrostatic interactions, forming components of ion-pair receptors or building blocks for charged supramolecular cages. The defined geometry of the four-membered ring could also serve as a rigid node in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), potentially leading to materials with tailored porosity and catalytic activity.
Sustainable and Green Chemistry Approaches in Azetidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azetidines. A key focus is the development of more efficient and environmentally benign synthetic methods.
One promising green approach is the use of microwave irradiation to accelerate reactions and reduce energy consumption. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been developed using microwave irradiation in an aqueous medium, avoiding the need for volatile organic solvents. organic-chemistry.org
Catalysis plays a crucial role in developing sustainable synthetic routes. The use of earth-abundant metal catalysts or even organocatalysts is preferred over rare or toxic heavy metals. Visible-light photocatalysis, as seen in the aza-Paternò-Büchi reaction, represents a greener alternative to high-energy UV light and can often be performed under milder conditions. rsc.orgresearchgate.net Furthermore, developing cascade reactions that form multiple bonds in a single operation improves atom and step economy, reducing waste generation. The development of syntheses that proceed with high chemo-, regio-, and stereoselectivity, such as the La(OTf)₃-catalyzed cyclization of epoxy amines, minimizes the need for protecting groups and lengthy purification steps, aligning with the goals of sustainable chemistry. frontiersin.org
Q & A
Q. What are the recommended analytical methods for characterizing Azetidin-1-amine dihydrochloride in synthetic chemistry workflows?
High-performance liquid chromatography (HPLC) using mixed-mode columns (e.g., Primesep 100) with isocratic elution is effective for retention and detection. A mobile phase comprising water, acetonitrile, and sulfuric acid buffer can achieve separation, with UV detection at 200 nm for optimal sensitivity . Confirm purity (>99%) via certificates of analysis (COA) and validate results using nuclear magnetic resonance (NMR) or mass spectrometry (MS).
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
Stability studies should include accelerated degradation testing under controlled temperature, humidity, and light exposure. Use HPLC to monitor degradation products and quantify active compound retention over time. Include replicates and statistical analysis (e.g., ANOVA) to identify significant degradation pathways. Reference ICH Q1A guidelines for protocol standardization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow hazard-specific safety data sheets (SDS) for dihydrochloride salts, including wearing nitrile gloves, lab coats, and eye protection. Ensure proper ventilation to avoid inhalation. Store in airtight containers at recommended temperatures (e.g., 2–8°C) and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Cross-validate results using orthogonal assays (e.g., microbial vs. mammalian cell models). For example, if antimicrobial activity conflicts with cytotoxicity data, perform dose-response curves to differentiate selective vs. nonspecific effects. Use statistical tools like Bland-Altman plots to assess inter-assay variability .
Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in bacterial efflux pump inhibition?
Combine phenotypic assays (e.g., minimum inhibitory concentration [MIC] studies) with molecular techniques. Use competitive binding assays with known efflux pump substrates (e.g., ethidium bromide) and measure intracellular accumulation via fluorescence. Validate findings using genetic knockouts of efflux pump genes in model organisms (e.g., Pseudomonas aeruginosa) .
Q. How should researchers design a reproducible protocol for synthesizing this compound with high enantiomeric purity?
Optimize chiral resolution using techniques like asymmetric catalysis or enzymatic resolution. Monitor reaction progress via chiral HPLC or polarimetry. Include control experiments to rule out racemization during salt formation (e.g., dihydrochloride crystallization). Report all synthetic parameters (e.g., solvent polarity, temperature) to ensure reproducibility .
Q. What methodologies are effective for analyzing batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Use design of experiments (DoE) to identify critical process parameters (CPPs).
- Compare COAs across batches for purity, residual solvents, and heavy metals.
- Apply multivariate analysis (e.g., principal component analysis) to correlate synthesis conditions with product variability .
Methodological Guidance
Q. How can researchers integrate this compound into cellular assays while mitigating cytotoxicity?
Perform preliminary dose-ranging studies using viability assays (e.g., MTT or resazurin). Pre-treat cells with antioxidants (e.g., N-acetylcysteine) if reactive oxygen species (ROS) generation is suspected. Use time-course experiments to distinguish acute toxicity from long-term effects .
Q. What are best practices for reporting conflicting data on this compound’s pharmacokinetic properties in preclinical studies?
Clearly document experimental variables (e.g., animal strain, dosing regimen, sample collection times). Use pharmacokinetic modeling (e.g., non-compartmental analysis) to compare bioavailability and half-life. Address discrepancies through meta-analysis of published data, highlighting methodological differences .
Q. How can researchers ensure compliance with regulatory standards when submitting studies on this compound for publication?
Follow journal-specific guidelines for structure (e.g., IMRaD format) and data transparency. Include raw datasets, statistical codes, and detailed protocols as supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
